molecular formula C9H16N2O3 B168671 tert-Butyl 2-carbamoylazetidine-1-carboxylate CAS No. 1219220-82-2

tert-Butyl 2-carbamoylazetidine-1-carboxylate

Cat. No.: B168671
CAS No.: 1219220-82-2
M. Wt: 200.23 g/mol
InChI Key: NDEIKFCAPOYPHU-UHFFFAOYSA-N
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Description

tert-Butyl 2-carbamoylazetidine-1-carboxylate is a chemical compound with the molecular formula C₉H₁₆N₂O₃ and a molecular weight of 200.24 g/mol . It is a heterocyclic compound containing an azetidine ring, which is a four-membered nitrogen-containing ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-carbamoylazetidine-1-carboxylate can be synthesized through several methods. One common method involves the reaction of this compound with hydrogen chloride in 1,4-dioxane at 0-20°C for 2 hours . Another method involves a multi-step reaction with sodium hydroxide in ethanol and water at 0-20°C, followed by the addition of 4-methyl-morpholine in 1,2-dimethoxyethane at 0°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The reactions are optimized for higher yields and purity, and the processes are scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-carbamoylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using common reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen chloride, sodium hydroxide, 4-methyl-morpholine, and Lawesson’s reagent . Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents like 1,4-dioxane, ethanol, and 1,2-dimethoxyethane .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted azetidine derivatives.

Scientific Research Applications

tert-Butyl 2-carbamoylazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

tert-Butyl 2-carbamoylazetidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the versatility it offers in synthetic chemistry and research applications.

Properties

IUPAC Name

tert-butyl 2-carbamoylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEIKFCAPOYPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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